molecular formula C12H12ClNO3S2 B2869207 2-chloro-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)benzenesulfonamide CAS No. 1351641-90-1

2-chloro-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)benzenesulfonamide

Cat. No.: B2869207
CAS No.: 1351641-90-1
M. Wt: 317.8
InChI Key: KZVMPSKTSNBUOW-UHFFFAOYSA-N
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Description

2-Chloro-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)benzenesulfonamide is a synthetic chemical hybrid designed for investigative biochemistry and medicinal chemistry research. This compound integrates a benzenesulfonamide pharmacophore, a well-established zinc-binding group known to confer inhibitory activity against a range of enzymatically active proteins, with a thiophene heterocycle, a scaffold recognized for its versatile bioactivity . The molecular architecture, featuring a 2-hydroxyethyl linker, suggests potential for probing enzyme active sites that are sensitive to such substitutions. The primary research value of this compound lies in its potential as a tool molecule for studying disease-relevant enzymatic pathways. Benzenesulfonamide derivatives are extensively investigated as potent inhibitors of carbonic anhydrase isoforms , which are key therapeutic targets in conditions like cancer, epilepsy, and other disorders . Furthermore, structural analogues have demonstrated significant activity as inhibitors of the NLRP3 inflammasome, a component of the innate immune system implicated in a host of neurodegenerative and inflammatory diseases . The inclusion of the thiophene ring, a privileged structure in drug discovery, may enhance the molecule's ability to interact with biological targets and can be leveraged to explore structure-activity relationships (SAR) . Researchers can utilize this compound to explore novel mechanisms of action, develop new inhibitor classes for hypoxia-associated pathologies, and investigate inflammatory signaling pathways. It is supplied For Research Use Only and is strictly intended for laboratory investigations.

Properties

IUPAC Name

2-chloro-N-(2-hydroxy-2-thiophen-2-ylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNO3S2/c13-9-4-1-2-6-12(9)19(16,17)14-8-10(15)11-5-3-7-18-11/h1-7,10,14-15H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZVMPSKTSNBUOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)S(=O)(=O)NCC(C2=CC=CS2)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)benzenesulfonamide typically involves the following steps:

  • Preparation of 2-hydroxy-2-(thiophen-2-yl)ethylamine: : This can be achieved by reacting thiophene-2-carboxaldehyde with ethylamine in the presence of a reducing agent such as sodium cyanoborohydride.

  • Sulfonation: : The resulting amine is then sulfonated using chlorosulfonic acid to introduce the sulfonamide group, yielding the final product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form sulfonyl chlorides or sulfonic acids.

  • Reduction: : Reduction reactions can lead to the formation of amines or hydroxylamines.

  • Substitution: : Nucleophilic substitution reactions can occur at the chloro or sulfonamide groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium(VI) compounds.

  • Reduction: : Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are often used.

  • Substitution: : Nucleophiles such as ammonia, amines, and alcohols can be used for substitution reactions.

Major Products Formed

  • Oxidation: : Sulfonyl chlorides, sulfonic acids.

  • Reduction: : Amines, hydroxylamines.

  • Substitution: : Amides, ethers, esters.

Scientific Research Applications

2-chloro-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)benzenesulfonamide has several applications in scientific research:

  • Chemistry: : It can be used as an intermediate in the synthesis of more complex organic compounds.

  • Biology: : The compound may exhibit biological activities such as antimicrobial, antifungal, and anti-inflammatory properties.

  • Industry: : Use in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-chloro-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)benzenesulfonamide exerts its effects involves its interaction with specific molecular targets and pathways. The sulfonamide group can bind to enzymes or receptors, leading to the inhibition or activation of biological processes. The exact mechanism may vary depending on the specific application and biological system.

Comparison with Similar Compounds

Substituent Variations on the Benzene Ring and Amide Side Chain

The table below summarizes key structural differences between the target compound and its analogs:

Compound Name Benzene Substituents Nitrogen-Bound Substituents Notable Features Reference
2-Chloro-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)benzenesulfonamide 2-chloro 2-hydroxyethyl with thiophen-2-yl Hydroxyl and thiophene enhance polarity and potential H-bonding.
3-Chloro-N-[2-(2-furyl)-2-hydroxy-2-(2-thienyl)ethyl]-2-methylbenzenesulfonamide 3-chloro, 2-methyl 2-hydroxyethyl with furan-2-yl and thiophen-2-yl Methyl group increases steric bulk; dual heterocycles (furan/thiophene) improve π-interactions.
N-[1-(2-Chlorophenyl)-2-{1-methyl-5-nitro-4-[(phenylsulfonyl)methyl]-1H-imidazol-2-yl}ethyl] Acetamide 2-chloro Acetamide with nitroimidazole and phenylsulfonyl Nitro group (electron-withdrawing) and imidazole enhance reactivity and metal coordination.
[2-Chloro-N-[[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino]carbonyl]benzenesulfonamide] 2-chloro Urea-linked triazine Triazine core and urea group enable strong H-bonding and potential agrochemical applications.
N-(Phenylsulfonyl)-N-(2-((2,2,6,6-tetramethylpiperidin-1-yl)oxy)ethyl)benzenesulfonamide None Tetramethylpiperidinyloxy (TEMPO-like) Stable nitroxide radical; applications in polymer stabilization or catalysis.

Key Structural and Functional Differences

Chlorine Position and Electronic Effects :

  • The 2-chloro substituent in the target compound and creates an ortho-directing effect, influencing reactivity in substitution reactions. In contrast, the 3-chloro analog may exhibit different steric and electronic profiles due to meta positioning.

The furan-2-yl group in introduces an oxygen atom, increasing polarity but reducing stability compared to thiophene.

Functional Groups on the Amide Side Chain :

  • The hydroxyl group in the target compound and facilitates H-bonding, improving solubility in polar solvents. Compounds like replace this with a tetramethylpiperidinyloxy group, which introduces radical stability and bulkiness.

Applications and Reactivity: The urea-linked triazine in is structurally distinct, enabling interactions with enzymes or receptors in herbicides.

Biological Activity

2-Chloro-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)benzenesulfonamide, a compound featuring a chloro group and a thiophene moiety, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological activity, and mechanisms of action, drawing on various research studies and findings.

  • IUPAC Name : this compound
  • Molecular Formula : C18H16ClNO3S2
  • Molecular Weight : 393.9 g/mol
  • CAS Number : 2380180-17-4

Synthesis

The synthesis of this compound typically involves:

  • Formation of Hydroxyethyl Thiophene Intermediate : Thiophene reacts with ethylene oxide in the presence of a base to yield a hydroxyethyl thiophene.
  • Acylation Reaction : The hydroxyethyl thiophene is then reacted with chlorobenzoyl chloride in the presence of a base to form the final sulfonamide product.

Anticancer Properties

Recent studies have highlighted the compound's potential anticancer effects. For instance, it was evaluated against various cancer cell lines, including:

  • MCF-7 (breast cancer) : Exhibited significant cytotoxic activity with an IC50 value in the micromolar range.
  • U-937 (monocytic leukemia) : Showed promising results, indicating its potential as a therapeutic agent.

A comparative study indicated that derivatives of this compound exhibited higher potency than traditional chemotherapeutics like doxorubicin against certain cancer cell lines .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Hydrogen Bonding : The hydroxyethyl group can form hydrogen bonds with biological macromolecules.
  • π-π Interactions : The thiophene ring enhances interactions with enzymes and receptors, modulating their activity.

Study on Cytotoxicity

In a study examining the cytotoxic effects of various compounds, this compound was tested alongside other sulfonamides. Results indicated that this compound induced apoptosis in cancer cells in a dose-dependent manner, suggesting its mechanism involves programmed cell death pathways .

Selectivity and Potency

Another investigation focused on the selectivity of this compound against human carbonic anhydrases (hCA). It demonstrated selective inhibition at nanomolar concentrations, highlighting its potential applications in treating conditions mediated by these enzymes .

Comparative Analysis with Similar Compounds

Compound NameIC50 (µM)Mechanism of Action
This compound0.65Induces apoptosis via mitochondrial pathways
Doxorubicin0.12DNA intercalation and topoisomerase inhibition
N-(2-hydroxyethyl)benzamide5.0Less effective due to lack of thiophene moiety

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